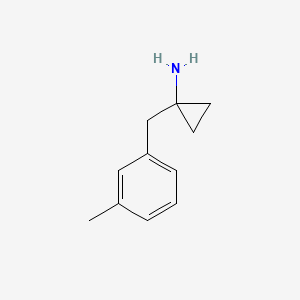

1-(3-Methylbenzyl)cyclopropanamine

Description

Contextualization within the Cyclopropanamine Chemical Class

The cyclopropanamine chemical class is defined by the presence of a cyclopropyl (B3062369) group—a highly strained, three-membered carbocycle—directly bonded to an amino group. nih.gov This structural motif is of significant interest in organic and medicinal chemistry. nih.gov The high degree of ring strain (approximately 27.5 kcal/mol) in the cyclopropane (B1198618) ring results in C-C bonds with increased p-orbital character, leading to unique chemical reactivity compared to larger, more stable cycloalkanes. nih.gov This inherent strain makes the cyclopropyl group a valuable functional handle in various chemical transformations. nih.gov

Cyclopropylamines are often considered "conformationally restricted" analogs of larger, more flexible alkylamines. By incorporating the cyclopropane ring, chemists can lock the molecule into a more defined three-dimensional shape. This conformational rigidity can lead to enhanced binding affinity and selectivity for specific biological targets. researchgate.net The parent compound, cyclopropylamine (B47189), serves as a foundational building block for more complex therapeutic agents in fields as diverse as pharmaceuticals and agrochemicals. nih.gov

1-(3-Methylbenzyl)cyclopropanamine is a specific derivative within this class, distinguished by substitution at the C1 position—the carbon atom bearing the amino group. This substitution pattern creates a quaternary carbon center, further defining the compound's spatial arrangement. The presence of the 3-methylbenzyl group introduces a significant aromatic component, which can engage in various non-covalent interactions, such as pi-stacking and hydrophobic interactions, with biological macromolecules.

Rationale for Academic Investigation of the 1-Substituted Cyclopropanamine Scaffold

The academic and industrial investigation into the 1-substituted cyclopropanamine scaffold is driven by its proven success as a "privileged scaffold" in drug discovery. This means that the core structure is capable of binding to multiple, diverse biological targets, often with high affinity. The rationale for studying compounds like this compound can be understood through several key principles of medicinal chemistry.

Firstly, the cyclopropylamine core is a well-known pharmacophore for inhibiting a class of enzymes called monoamine oxidases (MAOs). nih.gov Tranylcypromine, a 2-phenylcyclopropanamine, is a clinically used MAO inhibitor. Research has shown that modifying this basic structure, including substitutions at the C1 position, can modulate potency and selectivity for MAO-A versus MAO-B, which is a critical goal in developing treatments for neurodegenerative diseases and depression. nih.gov The investigation of 1-substituted analogs is a logical extension of this research, aiming to discover novel inhibitors with improved pharmacological profiles. nih.govnih.gov

Secondly, the introduction of a substituent at the C1 position, such as a benzyl (B1604629) group, provides a vector for exploring structure-activity relationships (SAR). researchgate.net By systematically altering the substituent, chemists can probe the binding pocket of a target enzyme or receptor. The addition of a methyl group onto the benzyl ring, as in this compound, is a classic medicinal chemistry strategy. This small modification can influence the compound's electronic properties and conformation, potentially improving its fit within a target's binding site or altering its metabolic stability. nih.gov Studies on related scaffolds have demonstrated that substitution on the phenyl ring can significantly enhance inhibitory activity against targets like the histone demethylase KDM1A. nih.gov

Finally, the cyclopropane ring itself is often used as a bioisostere—a chemical substituent that can replace another group without significantly altering the desired biological activity, while potentially improving physicochemical or pharmacokinetic properties. The rigid cyclopropane ring can mimic the spatial arrangement of other groups, like a double bond or a gem-dimethyl group, while offering a different metabolic profile. This can reduce the rate of metabolic degradation, thereby increasing the bioavailability and duration of action of a drug candidate. researchgate.net The investigation of the 1-substituted cyclopropanamine scaffold is therefore a strategic effort to generate novel, potent, and selective drug candidates with favorable pharmacological properties. researchgate.netnih.gov

Structure

3D Structure

Properties

IUPAC Name |

1-[(3-methylphenyl)methyl]cyclopropan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N/c1-9-3-2-4-10(7-9)8-11(12)5-6-11/h2-4,7H,5-6,8,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJIPYCHSUAYUQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CC2(CC2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways

Established Synthetic Routes to 1-(3-Methylbenzyl)cyclopropanamine and Related Cyclopropanamine Derivatives

The creation of cyclopropylamines, a structural motif present in numerous biologically active compounds, has been a significant area of research. acs.org These syntheses often adapt classical cyclopropanation methods to include a nitrogen function or introduce it at a later stage. acs.org

The formation of the three-membered carbocyclic ring is a critical step. Several methods are available for the synthesis of the cyclopropane (B1198618) skeleton, which can then be further functionalized.

Metal-Catalyzed Cyclopropanation: The reaction of olefins with metal carbenes, often generated from diazo compounds, is a widely used method for forming cyclopropane rings. scholaris.caresearchgate.net Catalysts based on copper, rhodium, and palladium are commonly employed. scholaris.ca For a precursor to this compound, this could involve the cyclopropanation of an alkene like 3-methylstyrene.

Simmons-Smith Reaction: This classic method utilizes a carbenoid, typically generated from diiodomethane (B129776) and a zinc-copper couple, to cyclopropanate an alkene. scholaris.ca The reaction is known for its stereospecificity, preserving the geometry of the starting olefin. scholaris.ca

Michael-Initiated Ring Closure (MIRC): This strategy involves the reaction of a Michael acceptor (e.g., an α,β-unsaturated ester) with a nucleophile that also contains a leaving group, leading to a cyclopropane ring after an intramolecular substitution. acs.org

Kulinkovich Reaction: This titanium-mediated reaction converts esters or amides into cyclopropanols or cyclopropylamines, respectively, using Grignard reagents. acs.orgresearchgate.netchemrxiv.org The application of this reaction to nitriles provides a direct route to primary cyclopropylamines. acs.orgorganic-chemistry.org

Once a suitable cyclopropane precursor is obtained, typically a cyclopropanecarboxylic acid or a related derivative, the next crucial step is the introduction of the primary amine group. Several classical and modern amination techniques are employed for this purpose.

The Hofmann degradation, or Hofmann rearrangement, is a well-established method for converting a primary amide into a primary amine with one fewer carbon atom. google.combyjus.com This reaction is particularly useful for synthesizing cyclopropylamines from readily available cyclopropanecarboxamides. google.comthieme-connect.com The process typically involves treating the amide with bromine or chlorine in the presence of a strong base, which generates an isocyanate intermediate that is subsequently hydrolyzed to the amine. byjus.com An electro-induced variation of the Hofmann rearrangement has also been developed, offering a practical alternative to the use of corrosive and toxic halogen reagents. thieme-connect.comthieme-connect.comresearchgate.net

| Reaction | Reagents | Key Features | Citations |

| Classical Hofmann Degradation | Amide, Halogen (Br₂, Cl₂), Strong Base (e.g., NaOH), Water | Converts primary amides to primary amines with one less carbon. | google.combyjus.com |

| Electro-induced Hofmann Rearrangement | Amide, NaBr, Methanol (as solvent and nucleophile) | Avoids stoichiometric use of corrosive halogens; proceeds under galvanostatic conditions. | thieme-connect.comthieme-connect.com |

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen bonds. wikipedia.orgyoutube.com It typically involves the reaction of an aryl halide or triflate with an amine in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. wikipedia.orgorganic-chemistry.org While this reaction is most famous for arylating amines, it has also been successfully applied to the challenging N-arylation of cyclopropylamine (B47189) itself. acs.org The development of highly active and air-stable palladium precatalysts has expanded the scope of this transformation, allowing for the synthesis of a wide range of (hetero)arylated cyclopropylanilines in high yields. acs.orgrsc.org This method would be applicable for coupling cyclopropylamine with a halide like 3-methylbenzyl bromide, although this represents a C(sp³)-N coupling which can be more challenging than the typical C(sp²)-N coupling.

| Catalyst System | Ligand Type | Substrate Scope | Citations |

| Pd(0) or Pd(II) precatalysts | Monodentate (e.g., BrettPhos) or Bidentate (e.g., BINAP, DPPF) phosphines | Aryl/heteroaryl halides and pseudohalides with primary or secondary amines. | wikipedia.orgacs.org |

| R-allylpalladium precatalysts | Sterically hindered biaryl phosphines (e.g., tBuBrettPhos) | General method for mono- and diarylation of cyclopropylamine. | acs.org |

Reductive amination is a versatile two-step process that converts a ketone or aldehyde into an amine. masterorganicchemistry.com The reaction proceeds through the formation of an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine. rsc.orgrsc.org A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly effective as they can selectively reduce the imine in the presence of the carbonyl starting material. masterorganicchemistry.com

A highly relevant and direct synthesis of primary cyclopropylamines from nitriles has been developed, which can be considered a variation of this theme. This method involves a cooperative Ti(II)- and Lewis acid-mediated coupling of alkanenitriles with Grignard reagents. organic-chemistry.org Notably, (1-benzyl)cyclopropylamine, a close analog of the title compound, was synthesized in 70% yield using this one-step procedure from benzyl (B1604629) cyanide and ethylmagnesium bromide in the presence of Ti(OiPr)₄ and BF₃·OEt₂. organic-chemistry.org This approach is attractive due to its simplicity and the use of readily available starting materials. organic-chemistry.org

| Method | Carbonyl/Nitrile Source | Amine Source | Reducing Agent / Catalyst System | Citations |

| Classical Reductive Amination | Aldehyde or Ketone | Primary or Secondary Amine | NaBH₃CN, NaBH(OAc)₃ | masterorganicchemistry.com |

| Biocatalytic Reductive Amination | Ketone | Amine (e.g., cyclopropylamine) | Imine Reductase (IRED) / Reductive Aminase (RedAm) | rsc.orgrsc.orgresearchgate.net |

| Kulinkovich-Szymoniak Reaction | Alkanenitrile (e.g., Benzyl cyanide) | Grignard Reagent (forms amine from nitrile nitrogen) | Ti(OiPr)₄, BF₃·OEt₂ | organic-chemistry.org |

The Curtius rearrangement is a thermal decomposition of an acyl azide (B81097) to an isocyanate, which can then be trapped by various nucleophiles to yield amines or their derivatives. nih.govnih.govillinoisstate.edu This reaction is exceptionally versatile for synthesizing cyclopropylamines from cyclopropanecarboxylic acids, as it tolerates a wide range of functional groups and proceeds with complete retention of stereochemistry. nih.gov The key acyl azide intermediate can be prepared from the corresponding carboxylic acid via several methods, including reaction of an acyl chloride with sodium azide or direct conversion using diphenylphosphoryl azide (DPPA). illinoisstate.edunih.gov The resulting isocyanate is typically hydrolyzed with water or trapped with an alcohol like tert-butanol (B103910) to form a Boc-protected amine, which can be easily deprotected. nih.govnih.gov

| Acyl Azide Formation | Rearrangement Conditions | Isocyanate Trapping | Key Features | Citations |

| From acyl chloride with NaN₃ or TMS-azide | Heat (e.g., in toluene) | H₂O for hydrolysis to amine | Classical, multi-step protocol. | nih.govillinoisstate.edu |

| From carboxylic acid with DPPA | One-pot reaction, often with heating | t-BuOH for Boc-carbamate formation | Milder, more direct method. | nih.govillinoisstate.edu |

| From carboxylic acid via mixed anhydride (B1165640) with NaN₃ | Ethyl chloroformate, then NaN₃, then heat | Hydrolysis or alcohol trapping | Effective protocol for sensitive substrates. | nih.gov |

Alkylation and Arylation Strategies for Benzyl Substitution

A primary method for synthesizing this compound is through the direct alkylation of cyclopropanamine with a suitable 3-methylbenzyl electrophile. This approach, a form of reductive amination or alkylation, is a cornerstone of amine synthesis. organic-chemistry.org The reaction typically involves the coupling of cyclopropanamine with 3-methylbenzyl halide (e.g., bromide or chloride) in the presence of a base to neutralize the resulting hydrohalic acid.

Alternatively, a three-component reductive coupling catalyzed by nickel can form tertiary benzhydryl amines from secondary N-trimethylsilyl amines, benzaldehydes, and various organic electrophiles. ucla.edu While this specific methodology is for tertiary amines, it highlights the potential for convergent, metal-catalyzed strategies in amine synthesis. A nickel-catalyzed reductive cross-coupling has also been developed for the direct arylation of cyclopropylamine NHP esters with aryl halides, providing a pathway to 1-arylcyclopropylamines. organic-chemistry.org

Reductive amination is a powerful and widely used transformation in medicinal chemistry. ucla.edu The process can be achieved using various reducing agents, including sodium triacetoxyborohydride (STAB), which is known for its selectivity in reducing imines in the presence of carbonyls. ucla.edu In the context of our target molecule, this could involve the reaction between cyclopropanone (B1606653) and 3-methylbenzylamine (B90883) to form an intermediate imine, which is then reduced to the final product.

Table 1: Comparison of Benzyl Substitution Strategies

| Method | Reagents | Key Features |

|---|---|---|

| Direct Alkylation | Cyclopropanamine, 3-methylbenzyl halide, Base | Straightforward, classical approach. |

| Reductive Amination | Cyclopropanone, 3-methylbenzylamine, Reducing Agent (e.g., STAB) | Forms imine in situ; high chemoselectivity. organic-chemistry.org |

| Ni-Catalyzed Coupling | Cyclopropylamine derivative, 3-methylbenzyl halide, Ni-catalyst | Convergent synthesis, good functional group tolerance. ucla.edu |

Stereoselective Synthesis Approaches to Cyclopropanamines

The cyclopropane ring in this compound contains a chiral center, making stereoselective synthesis a critical consideration for producing enantiopure compounds. Asymmetric synthesis of cyclopropanes is a well-developed field, with methods often relying on transition-metal-catalyzed decomposition of diazo compounds or nucleophilic addition-ring closure sequences. researchgate.net

For instance, tandem methods for the catalytic asymmetric preparation of enantioenriched cyclopropylamines have been reported. nih.gov One such method involves the hydroboration of N-tosyl substituted ynamides, followed by a transmetalation and an enantioselective C-C bond formation, which can then lead to amino cyclopropyl (B3062369) carbinols with three continuous stereocenters. nih.gov While this produces a more functionalized product, it demonstrates a pathway to controlling the stereochemistry of the cyclopropane ring.

Biocatalysis offers a powerful alternative for achieving high stereoselectivity. Engineered myoglobin (B1173299) variants have been shown to catalyze olefin cyclopropanation with diazoacetonitrile to produce nitrile-substituted cyclopropanes with exceptional diastereo- and enantioselectivity (up to 99.9% de and ee). rochester.edu The resulting cyanocyclopropane can then be reduced to the corresponding cyclopropanamine. This chemoenzymatic strategy allows for the construction of chiral cyclopropane rings that can be further elaborated. rochester.edunih.gov

Novel and Emerging Synthetic Methodologies

Recent advancements in synthetic chemistry offer innovative and potentially more efficient routes to complex molecules like this compound.

Biocatalytic Approaches in Continuous Flow Systems

Biocatalysis, particularly when integrated into continuous flow systems, is emerging as a powerful technology for green and efficient chemical synthesis. manchester.ac.ukrsc.orgrsc.org The use of immobilized enzymes in packed-bed reactors allows for continuous product generation, improved productivity, and easier separation. nih.gov

Transaminases (TAs) are particularly relevant as they catalyze the transfer of an amino group from a donor to a carbonyl acceptor, enabling the asymmetric synthesis of chiral amines. nih.gov These enzymes have been successfully used to synthesize various phenylpropan-2-amine derivatives from prochiral ketones. nih.gov A hypothetical biocatalytic route to this compound could involve a transaminase-mediated reaction on a suitable cyclopropyl ketone precursor.

Furthermore, combining incompatible enzyme combinations in sequential, compartmentalized flow reactors can unlock new synthetic pathways. youtube.com For example, an oxidase could generate an aldehyde in one module, which is then fed into a second module containing a transaminase for amination. This modular approach provides access to areas of chemical space that are difficult to reach with traditional batch chemistry. youtube.com The development of dual-function transaminase systems within hybrid nanoflowers has also been shown to be effective for producing valuable chemicals from biomass-derived precursors like levulinic acid. frontiersin.org

Radical-Mediated Cyclization Processes (e.g., Hofmann-Löffler Adaptation)

Radical-mediated reactions offer unique pathways for C-H functionalization and ring formation. beilstein-journals.orgnih.gov The Hofmann-Löffler reaction, a classic example, allows for the synthesis of pyrrolidines from N-halogenated amines through an intramolecular 1,5-hydrogen atom transfer involving a nitrogen-centered radical. youtube.comyoutube.com

An adaptation of this principle could be envisioned for cyclopropane synthesis, although it is less common. More relevant are radical ring-opening/cyclization reactions of cyclopropane derivatives. nih.govbeilstein-journals.org For instance, visible-light-induced processes can facilitate the alkylation and cyclization of cyclopropyl olefins. beilstein-journals.org While often used to create larger rings by opening the cyclopropane, specific radical cyclizations can also form the three-membered ring. However, direct formation of a cyclopropanamine via a Hofmann-Löffler-type mechanism would require a highly specific substrate and is not a standard method. A more practical radical approach might involve the cyclopropanation of an alkene using radical carbenoid precursors. researchgate.net

Recent modifications to the Hofmann-Löffler reaction, such as using N-iodosuccinimide (NIS) under visible light, have made the transformation milder and more compatible with sensitive functional groups, proceeding via a radical chain mechanism to form pyrrolidines. organic-chemistry.org

Challenges and Advancements in Synthetic Scalability and Efficiency

Moving from laboratory-scale synthesis to industrial production presents significant challenges, including cost, safety, and efficiency.

Regioselectivity Considerations in Cyclopropane Ring Formation

The formation of the cyclopropane ring itself is a critical step where regioselectivity can be a major challenge, especially when using unsymmetrical alkene precursors. nih.gov In methods like the Simmons-Smith reaction, directing groups on the alkene substrate can influence where the cyclopropanation occurs. researchgate.net

For a precursor to this compound, such as an appropriately substituted styrene (B11656) derivative, the electronics of the double bond would be a key determinant. Density functional theory (DFT) studies on the cyclopropanation of styrene with aryldiazodiacetate catalyzed by B(C₆F₅)₃ have been used to understand and predict the observed regioselectivity and diastereoselectivity. nih.gov

Palladium-catalyzed cyclopropanation of 2-substituted 1,3-dienes has been shown to proceed with high 3,4-regioselectivity, highlighting how catalyst choice can overcome selectivity issues. nih.gov For large-scale synthesis, developing highly regioselective catalytic systems is crucial to avoid the formation of isomeric byproducts that require costly separation. Recent developments in electrochemical cyclopropanation in continuous flow offer a scalable and sustainable approach, tolerating a broad scope of alkenes under ambient conditions. uva.nlresearchgate.net

Optimization of Reaction Conditions for Improved Yield and Purity

The optimization of any chemical synthesis is a multifactorial process aiming to maximize product yield and purity while minimizing reaction time and cost. For a target molecule like this compound, a key final step would likely be the reductive amination between cyclopropanecarboxaldehyde (B31225) and 3-methylbenzylamine or the N-alkylation of cyclopropanamine with 3-methylbenzyl halide. The efficiency of such reactions is highly dependent on several interconnected parameters.

Catalyst Selection: The choice of catalyst is paramount. For reductive aminations, catalysts can range from noble metals like palladium and platinum to more common ones like Raney Nickel. mdpi.com The catalyst's activity and selectivity can be tuned by using different supports (e.g., carbon, alumina) or by modifying the catalyst itself. For cyclopropanation reactions that form the core ring structure, transition-metal catalysts, particularly those based on rhodium, copper, and silver, are often employed to facilitate carbene transfer reactions. researchgate.net

Solvent Effects: The reaction solvent can significantly influence reaction rates and selectivity. While traditional organic solvents like dichloromethane (B109758) (CH2Cl2), toluene, and tetrahydrofuran (B95107) (THF) are common, their environmental and safety profiles are pushing researchers to find alternatives. mdpi.commdpi.com The optimal solvent is one that effectively dissolves the reactants, is compatible with the chosen catalyst, and facilitates product isolation. In some modern approaches, like flow chemistry, greener solvents such as 2-MeTHF are selected for their sustainability and performance benefits.

Temperature and Reaction Time: These two parameters are often optimized together. Higher temperatures can increase reaction rates, but may also lead to the formation of impurities through side reactions, thereby reducing purity. mdpi.com Conversely, lower temperatures might enhance selectivity but require significantly longer reaction times. Optimization involves finding a balance that provides an acceptable yield and purity within a practical timeframe. For instance, studies on the hydrogenation of related intermediates show that yield can be highly dependent on temperature, with an optimal range often found through systematic screening. mdpi.com

Stoichiometry and Concentration: The ratio of reactants is a critical factor. Using a slight excess of one reactant can drive the reaction to completion but can also complicate purification. The concentration of the reactants in the solvent also plays a role; while higher concentrations can speed up the reaction, they may also lead to issues with solubility, heat dissipation, and increased side-product formation. mdpi.com

The following interactive table illustrates a hypothetical optimization study for a key synthetic step, based on principles observed in related syntheses.

| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

| 1 | 1% Pd/C | Methanol | 25 | 24 | 65 | 90 |

| 2 | 1% Pd/C | Methanol | 50 | 8 | 85 | 88 |

| 3 | 5% Raney Ni | Ethanol | 50 | 12 | 78 | 92 |

| 4 | 5% Raney Ni | Ethanol | 75 | 6 | 91 | 85 |

| 5 | 1% PtO₂ | Ethyl Acetate | 25 | 24 | 70 | 95 |

| 6 | 1% PtO₂ | Ethyl Acetate | 50 | 10 | 88 | 93 |

This table is a hypothetical representation to illustrate the principles of reaction optimization.

Development of Environmentally Benign Synthetic Protocols

The principles of green chemistry are increasingly integral to modern synthetic chemistry, aiming to reduce the environmental impact of chemical processes. youtube.com For the synthesis of this compound, several green strategies could be implemented. researchgate.netthieme-connect.de

Alternative Energy Sources: Microwave-assisted organic synthesis (MAOS) and ultrasound irradiation are two methods that can dramatically reduce reaction times, often leading to higher yields and purities with less energy consumption compared to conventional heating. mdpi.com Microwave heating, for example, has been shown to accelerate reactions like imine formation and reduction in a one-pot procedure. mdpi.com

Green Solvents and Solvent-Free Reactions: A primary goal of green chemistry is to reduce or eliminate the use of hazardous solvents. mdpi.com Water is an ideal green solvent, and certain reactions, like some cyclopropanations, can be performed in aqueous media. researchgate.net Supercritical fluids, such as carbon dioxide, represent another environmentally friendly solvent alternative. youtube.com In some cases, reactions can be run under solvent-free conditions, for example, using mechanochemical methods like ball-milling, which avoids bulk solvents altogether. mdpi.com

Biocatalysis: The use of enzymes as catalysts offers high selectivity under mild reaction conditions (e.g., neutral pH, room temperature) in aqueous environments. mdpi.com While a specific enzyme for the synthesis of this compound may not be readily available, the development of biocatalysts for amination and cyclopropanation reactions is an active area of research. researchgate.netmdpi.com

Atom Economy and Waste Reduction: Designing synthetic routes that maximize the incorporation of all reactant atoms into the final product is a core green chemistry principle. This involves choosing reactions like addition and cycloaddition where possible. Furthermore, employing heterogeneous catalysts that can be easily filtered and reused minimizes waste and avoids contamination of the product with residual metals. ijcce.ac.ir Telescoping reactions in a continuous flow process can also reduce waste by eliminating the need for workup and purification of intermediate compounds.

Mechanistic Organic Chemistry of 1 3 Methylbenzyl Cyclopropanamine

Investigation of Cyclopropane (B1198618) Ring Reactivity and Stability

The three-membered ring of cyclopropane derivatives is characterized by significant ring strain, which profoundly influences their chemical behavior. wikipedia.orglibretexts.org This strain arises from the deviation of the C-C-C bond angles (60°) from the ideal tetrahedral angle (109.5°), a phenomenon known as angle strain. wikipedia.orglibretexts.org

Insights into Angle Strain Effects on Chemical Reactivity

The inherent angle strain in the cyclopropane ring of 1-(3-methylbenzyl)cyclopropanamine is a primary driver of its reactivity. This strain weakens the carbon-carbon bonds within the ring compared to those in acyclic alkanes, making the ring susceptible to cleavage under various reaction conditions. libretexts.org The high ring strain energy, a combination of angle strain and torsional strain, means that reactions leading to the opening of the ring are often energetically favorable as they relieve this strain. wikipedia.orgyoutube.com This increased reactivity makes the cyclopropane moiety a versatile functional group in synthetic chemistry. nih.gov The C-C bonds of the cyclopropane ring possess a higher p-character than typical alkanes, giving them partial double-bond character and influencing their reactivity towards electrophiles.

The reactivity of the cyclopropane ring is a key feature in many biological and synthetic reactions. nih.govacs.org For instance, the inherent ring strain is often responsible for the biological activities of natural products containing a three-membered ring, many of which act as potent alkylating agents. nih.gov

Pathways for Ring-Opening and Rearrangement Reactions

The strained nature of the cyclopropane ring facilitates various ring-opening and rearrangement reactions. These transformations can be initiated by electrophiles, radical species, or through transition-metal catalysis. nih.gov In the context of cyclopropylamines, the nitrogen atom plays a crucial role in modulating these reaction pathways.

One common pathway involves the oxidation of the amine to form a radical cation. chemrxiv.org This intermediate can then trigger the opening of the cyclopropane ring. rsc.org For example, in related N-aryl cyclopropylamines, photoexcitation can lead to oxidation by a photosensitizer, forming a radical cation intermediate that undergoes ring-opening. rsc.org

Another significant pathway is acid-catalyzed ring-opening. In the presence of strong acids, the amine group is protonated. The resulting ammonium (B1175870) group acts as a σ-acceptor, which can weaken the distal C-C bond of the cyclopropane ring, facilitating its cleavage. nih.gov Studies on the structurally similar trans-2-phenylcyclopropylamine have shown that in superacidic media, dicationic intermediates can form, leading to ring-opening and subsequent reactions with nucleophiles. nih.gov The cleavage can occur at the vicinal bond (adjacent to the substituent) or the distal bond (opposite the substituent), depending on the specific substrate and reaction conditions. nih.gov

Table 1: Ring-Opening Reactions of Cyclopropylamine (B47189) Derivatives

| Reaction Type | Initiator/Conditions | Intermediate Species | Product Type |

|---|---|---|---|

| Photocatalytic Cycloaddition | Photo-oxidant | Radical Cation | Cycloadducts |

| Acid-Catalyzed Opening | Superacid | Dicationic Ammonium-Carbenium Ion | Ring-opened products |

Amine Group Reactivity and Functional Group Transformations

The primary amine group in this compound is a key center of reactivity, influencing the molecule's properties as a base and a nucleophile, and enabling various functional group transformations. msu.edu

Basicity and Nucleophilicity Studies of the Cyclopropylamine Moiety

The basicity of an amine refers to its ability to accept a proton, a thermodynamic property, while nucleophilicity describes the rate at which it attacks an electrophilic center, a kinetic phenomenon. youtube.comochemtutor.com The cyclopropylamine moiety combines the electronic properties of the strained ring with the nitrogen atom's lone pair. acs.org

The basicity of cyclopropylamine is influenced by the hybridization of the nitrogen's lone pair orbital. rsc.org Computational studies on cyclopropylamine and its derivatives show that stereoelectronic effects, such as hyperconjugative interactions, play a significant role in determining the charge distribution and, consequently, the basicity. rsc.org Compared to a simple alkylamine, the cyclopropyl (B3062369) group can donate electron density to an adjacent electron-deficient center, a property that can influence the amine's reactivity. chemrxiv.org The basicity of an amine is a crucial factor in its reactions, including its interaction with acids and its role in catalysis. khanacademy.orgyoutube.com

The nucleophilicity of the amine is also critical for its participation in substitution and addition reactions. As a primary amine, it can react with a variety of electrophiles. However, the steric bulk of the cyclopropyl and benzyl (B1604629) groups can influence its accessibility and reactivity as a nucleophile. youtube.com

Table 2: Comparison of Basicity and Nucleophilicity Concepts

| Property | Definition | Governing Factor | Description |

|---|---|---|---|

| Basicity | A measure of a compound's ability to accept a proton. youtube.com | Thermodynamics (position of equilibrium). youtube.com | Describes the stability of the resulting conjugate acid. |

| Nucleophilicity | A measure of the rate of attack on an electrophilic atom. youtube.com | Kinetics (rate of reaction). youtube.com | Describes how quickly the nucleophile reacts. |

Formation and Reactivity of Derived Chemical Species (e.g., Nitrenium Ions)

Oxidation of the amine group in cyclopropylamine derivatives can lead to the formation of highly reactive intermediates, such as nitrenium ions. chemrxiv.org A nitrenium ion features a dicoordinate nitrogen atom with a formal positive charge and is isoelectronic with a carbene. researchgate.net These species are implicated as the ultimate reactive intermediates in the metabolic activation of many carcinogenic arylamines. nih.gov

Computational and experimental studies on N-benzyl-N-cyclopropyl nitrenium ion, a close analog of a potential derivative of this compound, reveal that these intermediates are highly unstable. chemrxiv.orgchemrxiv.org The primary decay pathway for N-benzyl-N-cyclopropyl nitrenium ion is the elimination of ethylene (B1197577) to form benzylisonitrile. chemrxiv.orgchemrxiv.org This contrasts with more stable aryl-substituted cyclopropyl nitrenium ions, which can also undergo cyclopropane ring expansion to form azetium ions. chemrxiv.orgchemrxiv.org The cyclopropyl group is noted to be remarkably effective at donating electron density to the electron-deficient nitrogen center in the nitrenium ion. chemrxiv.org

The generation of these nitrenium ions can be achieved through various methods, including the photolysis of N-aminopyridinium ion precursors. chemrxiv.orgchemrxiv.org The subsequent reactions of these intermediates provide insight into the fundamental reactivity of oxidized cyclopropylamines.

Influence of the 3-Methylbenzyl Moiety on Reactivity

The methyl group at the meta-position of the benzene (B151609) ring acts as a weak electron-donating group through induction. This electronic effect can subtly influence the properties of the molecule. For instance, by donating electron density to the aromatic ring, it can slightly increase the electron density at the benzylic carbon and, through the sigma framework, potentially have a minor effect on the cyclopropane ring and the amine's basicity. The electron-donating nature of the methyl group would be expected to stabilize any positive charge that develops in the benzylic position during a reaction, for example, in the transition state of a reaction involving carbocation formation. This stabilizing effect could influence the pathways and rates of certain reactions, such as ring-opening or rearrangements that proceed through cationic intermediates.

Electronic and Steric Effects of Aromatic Substitution

The substitution pattern on the aromatic ring of a benzylamine (B48309) derivative significantly influences its chemical and physical properties through a combination of electronic and steric effects. In this compound, the methyl group at the meta-position plays a crucial role in modulating the molecule's reactivity.

The electronic effect of a substituent on an aromatic ring can be quantified by the Hammett substituent constant (σ). This parameter reflects the electron-donating or electron-withdrawing nature of a substituent. For the methyl group in the meta position, the Hammett constant (σ_m) is -0.07, indicating a weak electron-donating effect through induction. This electron-donating nature slightly increases the electron density in the benzene ring.

In contrast to substituents in the ortho and para positions, a meta-substituent does not directly participate in resonance with the benzylic carbon. Therefore, its electronic influence is primarily inductive. This subtle increase in electron density can influence the reactivity of the aromatic ring in electrophilic aromatic substitution reactions, as well as the basicity of the amine group. The pKa of benzylamine is approximately 9.34, and the presence of the electron-donating methyl group in the meta position is expected to have a minor, base-strengthening effect. echemi.comncert.nic.in

Steric effects, which arise from the spatial arrangement of atoms, also play a role. The Taft steric parameter (Es) is a measure of the steric bulk of a substituent. While primarily applied to ortho substituents, the concept is relevant. The methyl group is relatively small, and its placement at the meta-position minimizes steric hindrance around the benzylic carbon and the amine functional group. This lack of significant steric bulk means that the approach of reactants to the amine or the benzylic position is not substantially impeded. acs.org

Interactive Data Table: Electronic and Steric Parameters of a Meta-Methyl Group

| Parameter | Value | Description |

| Hammett Constant (σ_m) | -0.07 | Indicates a weak electron-donating inductive effect. semanticscholar.orgunits.it |

| Taft Steric Parameter (E_s) | -0.07 | Reflects the minimal steric bulk of the methyl group. |

Interactive Data Table: Comparative pKa Values

| Compound | pKa of Conjugate Acid | Reference |

| Benzylamine | 9.34 | echemi.com |

| Cyclopropylamine | 9.10 | chemicalbook.comnih.gov |

| Aniline | 4.6 | ncert.nic.in |

This table provides context for the basicity of the amine in this compound.

π-Electron Density Interactions and Their Chemical Implications

The π-electron systems of the benzene ring and the cyclopropyl group in this compound are pivotal to its chemical character, engaging in notable interactions that influence its conformation and reactivity.

The cyclopropyl group possesses unique electronic properties, often described as having "double-bond character." The C-C bonds within the three-membered ring are bent (banana bonds) and have a high degree of p-character. This allows the cyclopropyl ring to act as a π-electron donor and participate in conjugation with adjacent unsaturated systems or stabilize nearby positive charges. chemicalbook.com In the context of this compound, the cyclopropyl ring can electronically interact with the amine and the benzyl group.

Furthermore, the benzyl group itself is a source of significant π-electron density. This can lead to intramolecular π-π stacking or cation-π interactions, which can influence the molecule's preferred conformation and its interactions with other molecules or biological targets. Cation-π interactions, where a cation is stabilized by the quadrupole moment of a π-system, are a significant non-covalent force. rsc.org In the protonated form of this compound, the positive charge on the ammonium ion can be stabilized by the π-electron cloud of the benzene ring.

Advanced Spectroscopic and Structural Elucidation in Research

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for elucidating the structure of organic compounds in solution. ipb.pt For 1-(3-Methylbenzyl)cyclopropanamine, a complete assignment of proton (¹H) and carbon-¹³ (¹³C) NMR spectra is the first step in its structural confirmation.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information about the chemical environment, number, and connectivity of protons. For this compound, distinct signals would be expected for the aromatic protons of the 3-methylbenzyl group, the benzylic methylene (B1212753) (CH₂) protons, the cyclopropyl (B3062369) protons, the amine (NH₂) protons, and the methyl (CH₃) protons. The aromatic protons would appear as a complex multiplet pattern in the range of δ 7.0-7.3 ppm. The benzylic CH₂ protons would likely appear as a singlet or a sharp multiplet, while the methyl protons on the aromatic ring would yield a singlet around δ 2.3 ppm. The protons on the small, strained cyclopropane (B1198618) ring would have characteristic upfield shifts.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon atoms and their electronic environments. The spectrum for this compound would show distinct signals for the aromatic carbons, the benzylic carbon, the cyclopropyl carbons, and the methyl carbon. The chemical shifts are diagnostic; for instance, the carbons of the benzene (B151609) ring would resonate in the typical aromatic region of δ 120-140 ppm. spectrabase.com

2D NMR Techniques: To confirm the precise assignments and connectivity, two-dimensional (2D) NMR experiments are employed. st-andrews.ac.uk

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, helping to trace the proton-proton networks within the molecule, such as through the benzyl (B1604629) group and within the cyclopropane ring. st-andrews.ac.uk

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of a carbon signal based on its attached proton's signal. st-andrews.ac.uk

Expected ¹H and ¹³C NMR Chemical Shifts for this compound The following data is hypothetical and based on the analysis of structurally similar compounds.

| Atom Position | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) |

| Aromatic CH (C2', C4'-C6') | 7.0 - 7.3 (m) | 125.0 - 130.0 |

| Aromatic C (C1', C3') | - | 135.0 - 140.0 |

| Benzyl CH₂ | ~3.8 (s) | ~55.0 |

| Cyclopropyl CH₂ (C2, C3) | 0.4 - 0.8 (m) | ~10.0 - 15.0 |

| Cyclopropyl C (C1) | - | ~30.0 - 35.0 |

| Methyl CH₃ | ~2.3 (s) | ~21.0 |

| Amine NH₂ | 1.5 - 2.5 (br s) | - |

Mass Spectrometry (MS) Techniques for Compound Characterization and Reaction Monitoring

Mass spectrometry (MS) is an indispensable analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. mdpi.com High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. unimi.it

For this compound (C₁₁H₁₅N), the molecular ion peak ([M]⁺) would be expected at an m/z corresponding to its exact mass. The fragmentation pattern observed in the MS/MS spectrum provides structural information. Key fragmentation pathways would likely include:

Benzylic cleavage: Fission of the bond between the benzylic carbon and the cyclopropylamine (B47189) moiety, leading to the formation of a stable tropylium (B1234903) ion or a 3-methylbenzyl cation (m/z 105).

Loss of the cyclopropylamine group: Cleavage resulting in fragments corresponding to the cyclopropylamine cation or neutral loss.

During the synthesis of this compound, MS techniques, particularly when coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS), are invaluable for reaction monitoring. researchgate.net By analyzing small aliquots of the reaction mixture over time, chemists can track the consumption of starting materials and the formation of the desired product and any byproducts, allowing for the optimization of reaction conditions.

Hypothetical Mass Spectrometry Data for this compound

| Parameter | Expected Value |

| Molecular Formula | C₁₁H₁₅N |

| Exact Mass | 161.1204 |

| Molecular Ion Peak [M]⁺ | m/z 161 |

| Key Fragment Ion | m/z 105 (C₈H₉⁺, 3-methylbenzyl cation) |

| Key Fragment Ion | m/z 56 (C₃H₆N⁺, cyclopropanamine cation) |

X-ray Crystallography for Absolute Configuration Determination

This compound is a chiral molecule. The determination of the absolute configuration of a specific enantiomer is a critical task, which can be definitively achieved using single-crystal X-ray crystallography. nih.govresearchgate.net This technique provides a precise three-dimensional map of the electron density within a crystal, revealing the exact spatial arrangement of every atom in the molecule. thieme-connect.de

The process requires growing a high-quality single crystal of an enantiomerically pure sample. When this crystal is irradiated with X-rays, a unique diffraction pattern is produced. By analyzing the intensities of these diffracted beams, particularly the subtle differences between Friedel pairs caused by anomalous scattering, the absolute stereochemistry can be determined. nih.govmdpi.com The Flack parameter is a key value derived from the data that indicates whether the determined structure corresponds to the correct enantiomer. nih.gov While challenging for molecules containing only light atoms (C, H, N, O), modern diffractometers and techniques have made this determination more routine. researchgate.netresearchgate.net

Chromatographic Methods in Reaction Monitoring and Purification (e.g., GC-FID)

Chromatographic techniques are essential for both monitoring the progress of a chemical reaction and for the purification of the final product. Gas Chromatography with a Flame Ionization Detector (GC-FID) is a robust and widely used method for analyzing volatile and thermally stable compounds like this compound. researcher.life

Reaction Monitoring: During synthesis, small samples can be withdrawn from the reaction vessel, quenched, and injected into the GC-FID. The resulting chromatogram provides a quantitative measure of the relative amounts of starting materials, intermediates, the desired product, and any side products. researchgate.net This allows for the determination of reaction completion and yield. For amines, which can interact strongly with standard silica-based GC columns leading to poor peak shape, specialized columns with basic deactivation or stationary phases like the Agilent CP-Volamine are often required for good resolution and accuracy. nih.gov

Purification and Purity Assessment: After the reaction is complete, the crude product is purified. Preparative chromatography (either column chromatography or preparative HPLC) is used to isolate the target compound from unreacted starting materials and byproducts. The purity of the isolated this compound is then assessed using an analytical technique like GC-FID. A pure sample should ideally show a single, sharp peak in the chromatogram. researchgate.net The area of this peak relative to the total area of all peaks is used to calculate the purity of the sample.

Typical GC-FID Parameters for Amine Analysis

| Parameter | Typical Setting |

| Column | Agilent J&W CP-Volamine, 30 m x 0.25 mm ID |

| Carrier Gas | Helium or Hydrogen |

| Inlet Temperature | 250 °C |

| Detector | Flame Ionization Detector (FID) |

| Detector Temp. | 300 °C |

| Oven Program | Temperature gradient (e.g., 100 °C to 250 °C at 10 °C/min) |

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Electronic Structure Analysis (e.g., DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of molecules. northwestern.edu These methods solve the Schrödinger equation for a molecule to determine its wavefunction and energy, providing a wealth of information about its properties. northwestern.edu For 1-(3-Methylbenzyl)cyclopropanamine, DFT calculations can be employed to understand the distribution of electrons within the molecule, which in turn dictates its chemical behavior. A variety of functionals, such as B3LYP, M06-2X, and PBE0, can be used in combination with different basis sets to achieve accurate results. nih.gov

Proton affinity (PA) is the negative of the enthalpy change for the gas-phase reaction of a molecule with a proton, while gas-phase basicity (GPB) is the negative of the Gibbs free energy change for the same reaction. wikipedia.org These values are crucial indicators of a molecule's basicity. The higher the proton affinity, the stronger the base in the gas phase. wikipedia.org Quantum chemical calculations can provide accurate predictions of PA and GPB. nih.gov For this compound, the primary amine group is the most likely site of protonation. Computational models can calculate the energy of the neutral molecule and its protonated form, the 1-(3-methylbenzyl)cyclopropanaminium ion, to determine the proton affinity.

Table 1: Illustrative Proton Affinity and Gas-Phase Basicity Calculation

| Species | Calculated Enthalpy (Hartree) | Calculated Gibbs Free Energy (Hartree) |

|---|---|---|

| This compound | Eneutral | Gneutral |

| Proton (H+) | EH+ | GH+ |

| 1-(3-Methylbenzyl)cyclopropanaminium | Eprotonated | Gprotonated |

| Proton Affinity (PA) | -(Eprotonated - Eneutral - EH+) | |

| Gas-Phase Basicity (GPB) | -(Gprotonated - Gneutral - GH+) |

Note: This table illustrates the methodology. Actual values would require specific DFT calculations.

Stereoelectronic effects describe how the spatial arrangement of electrons influences the properties and reactions of a molecule. In this compound, the orientation of the lone pair on the nitrogen atom and the nature of the carbon-nitrogen (C-N) bond are of particular interest. The cyclopropyl (B3062369) group, with its high degree of s-character in the C-C bonds, can influence the hybridization of the adjacent carbon atom bonded to the nitrogen. This, in turn, affects the C-N bond length, strength, and the reactivity of the amine group. Natural Bond Orbital (NBO) analysis, often performed as part of a DFT calculation, can quantify the hybridization and the s-character of the C-N bond, providing insights into these stereoelectronic effects. researchgate.net

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations provide a means to explore the conformational landscape and reactivity of this compound over time. wavefun.com These methods are essential for understanding how the molecule behaves in a dynamic environment.

The this compound molecule possesses several rotatable bonds, leading to a variety of possible three-dimensional conformations. Conformational analysis aims to identify the most stable (lowest energy) conformations and the energy barriers between them. Molecular mechanics force fields or quantum chemical methods can be used to systematically rotate the bonds and calculate the energy of each resulting structure. This analysis is crucial for understanding how the molecule might bind to a biological target, as the bioactive conformation may not be the lowest energy conformation in isolation.

Computational chemistry can be a powerful tool for investigating the mechanisms of chemical reactions. researchgate.net For the synthesis or metabolism of this compound, DFT calculations can be used to map out the potential energy surface of a proposed reaction. rsc.orgresearchgate.net This involves identifying the structures of reactants, transition states, and products, as well as any intermediates. By comparing the energies of different possible pathways, the most likely reaction mechanism can be determined. For instance, in a reaction involving the cyclopropyl group, computational studies could distinguish between a concerted or a stepwise radical mechanism. researchgate.net

Table 2: Example of a Reaction Energy Profile Calculation

| Species | Calculated Energy (kcal/mol) |

|---|---|

| Reactants | 0.0 (Reference) |

| Transition State 1 | ΔE‡1 |

| Intermediate | ΔEint |

| Transition State 2 | ΔE‡2 |

| Products | ΔErxn |

Note: This table illustrates the type of data obtained from reaction mechanism studies. Values are relative to the reactants.

Exploration of 1 3 Methylbenzyl Cyclopropanamine and Derivatives in Chemical Biology and Medicinal Chemistry Research

Design and Synthesis of Analogues and Derivatives

The therapeutic potential of a lead compound is often refined through the systematic design and synthesis of analogues and derivatives. This process allows for the optimization of potency, selectivity, and pharmacokinetic properties. For scaffolds like 1-(3-Methylbenzyl)cyclopropanamine, this involves modifying the core structure to better understand and enhance its biological activity.

Structure-Driven Design Principles for Modulating Biological Interactions

Structure-activity relationship (SAR) studies are fundamental to understanding how a molecule's chemical structure relates to its biological function. For cyclopropanamine derivatives, several key structural features have been identified as crucial for modulating interactions with biological targets such as enzymes and receptors.

Stereochemistry: The spatial arrangement of atoms is critical. For instance, in studies of 2-(1H-imidazol-4-yl)cyclopropylamine, a histamine (B1213489) analogue, the enantiomers with a trans configuration showed significantly different activity at the histamine H3 receptor, with the (1S,2S)-enantiomer being about ten times more active as an agonist than its (1R,2R) counterpart. nih.gov This highlights the importance of absolute configuration in achieving optimal receptor fit.

Aromatic Substitution: The nature and position of substituents on the benzyl (B1604629) ring can dramatically influence activity. The methyl group at the 3-position of this compound is a key feature. SAR studies on similar scaffolds have shown that altering substituents on the phenyl ring can modulate affinity and selectivity for various targets.

Amine Substituents: Modifications to the primary amine group can alter a compound's properties. For example, creating secondary or tertiary amines can impact a molecule's basicity, lipophilicity, and ability to form hydrogen bonds with a target protein. In analogues of pindolol, a large, lipophilic cyclic amine substituent was found to be optimal for binding to the 5-HT(1A) receptor. nih.gov

Spacer Groups: In more complex derivatives, the linker or "spacer" connecting the cyclopropylamine (B47189) motif to other chemical moieties is crucial for fine-tuning intrinsic activity. Studies on 2-phenylcyclopropylmethylamine (PCPMA) derivatives revealed that the spacer group was critical for modulating partial agonist activity at the dopamine (B1211576) D2 receptor. nih.gov

These design principles guide medicinal chemists in creating new molecules with tailored biological profiles, aiming to enhance desired activities while minimizing off-target effects.

Introduction of Diverse Chemical Motifs onto the Cyclopropanamine Scaffold

To explore a wider range of biological activities and improve drug-like properties, diverse chemical motifs can be synthetically attached to the core cyclopropanamine scaffold. Chemoenzymatic strategies and multicomponent reactions have emerged as powerful tools for generating libraries of structurally diverse compounds. nih.gov

The cyclopropylamine structure serves as a versatile building block. Synthetic strategies allow for the introduction of various functional groups, including:

Amide Linkages: The primary amine can be acylated to form amides. This transformation can enhance stability and alter biological activity by introducing new points of interaction with target proteins. imrpress.com

Heterocyclic Rings: Heterocycles are common in pharmaceuticals due to their ability to engage in a wide range of interactions. For example, coupling the scaffold to rings like 1,2,3-triazoles can produce potent and selective enzyme inhibitors. nih.gov

Peptides and Saccharides: To create complex molecular hybrids, fragments of natural products like peptides or sugars can be incorporated, potentially improving targeting or pharmacokinetic properties. nih.gov

The development of synthetic methods, such as base-promoted annulation reactions to form substituted cyclopropanes, provides efficient access to these functionalized derivatives. nih.gov This diversification allows for a broad exploration of the chemical space around the this compound core, increasing the probability of discovering novel compounds with significant therapeutic potential.

Preclinical Investigations of Biological Target Interactions

Preclinical studies are essential for characterizing the pharmacological profile of new chemical entities. For this compound and its derivatives, this research has primarily focused on their interactions with key enzymes and receptors involved in neurotransmission.

Enzyme Inhibition Studies (e.g., Monoamine Oxidases, Other Enzymes)

A primary biological target for cyclopropylamine derivatives is the class of flavoenzymes known as monoamine oxidases (MAO). These enzymes, which exist in two isoforms (MAO-A and MAO-B), are crucial for the metabolism of monoamine neurotransmitters like dopamine, norepinephrine, and serotonin (B10506). Inhibition of these enzymes can increase the synaptic availability of these neurotransmitters, a mechanism central to the action of many antidepressant and anti-Parkinson's disease drugs.

Analogues of this compound have been investigated as MAO inhibitors. For example, 1-Benzylcyclopropylamine (B1214768), a closely related compound, acts as a potent competitive inhibitor of MAO and also as a mechanism-based inactivator, meaning it is converted by the enzyme into a reactive species that irreversibly binds to and inactivates it. nih.gov This dual action makes it a powerful tool for studying MAO function. Another derivative, benzyl 1-(aminomethyl)cyclopropane-1-carboxylate, was also designed as a mechanism-based inactivator of MAO.

Beyond MAO, other enzymes could be potential targets. The cyclopropane (B1198618) scaffold has been incorporated into molecules designed as potent inhibitors of proteases, where specific motifs like α-fluoroketones can mimic the transition state of peptide bond cleavage.

Table 1: Enzyme Inhibition Profile of Cyclopropylamine Analogues

| Compound Name | Target Enzyme | Type of Inhibition | Key Findings | Reference(s) |

|---|---|---|---|---|

| 1-Benzylcyclopropylamine | Monoamine Oxidase (MAO) | Competitive, Mechanism-Based Inactivator | Potent reversible inhibitor and inactivator. | nih.gov |

| Benzyl 1-(aminomethyl)cyclopropane-1-carboxylate | Monoamine Oxidase B (MAO-B) | Mechanism-Based Inactivator | Designed as a diactivated cyclopropane inactivator. | |

| α-Cyclopropyl α-fluoroketones | Proteases | Inhibitor | Designed to mimic the tetrahedral intermediate of peptide cleavage. |

Receptor Modulation Research (e.g., Neurotransmitter Receptors, Histamine Receptors)

In addition to enzymes, derivatives of this compound have been studied for their ability to modulate neurotransmitter and other receptors. This modulation can involve acting as an agonist (activator), antagonist (blocker), or partial agonist.

Dopamine Receptors: Research has identified derivatives of 2-phenylcyclopropylmethylamine (PCPMA) as potent partial agonists at the dopamine D2 receptor (D2R) and as selective ligands for the D3 receptor (D3R). nih.govimrpress.com Partial agonism at the D2R is a key feature of third-generation antipsychotics. These studies found that the stereochemistry and the nature of a spacer group in the derivatives were critical for fine-tuning their functional activity, demonstrating selectivity against other receptors like the serotonin 2A (5-HT2A) receptor. nih.gov

Histamine Receptors: Cyclopropylamine derivatives have also been designed as ligands for histamine receptors. Specifically, the enantiomers of trans-2-(1H-imidazol-4-yl)cyclopropylamine were tested for their activity at the histamine H3 receptor, a key target in the central nervous system involved in regulating the release of various neurotransmitters. nih.gov The (1S,2S)-enantiomer was identified as an H3 receptor agonist. nih.gov This demonstrates that the cyclopropylamine scaffold can be adapted to target different receptor systems by modifying the attached chemical groups.

Table 2: Receptor Modulation by Cyclopropylamine Derivatives

| Derivative Class | Target Receptor | Activity | Key Findings | Reference(s) |

|---|---|---|---|---|

| 2-Phenylcyclopropylmethylamine (PCPMA) | Dopamine D2 (D2R) | Partial Agonist | Spacer group is crucial for fine-tuning intrinsic activity. | nih.gov |

| 2-Phenylcyclopropylmethylamine (PCPMA) | Dopamine D3 (D3R) | Selective Ligand | Steric, electrostatic, and hydrophobic fields are important for binding. | imrpress.com |

| trans-2-(1H-imidazol-4-yl)cyclopropylamine | Histamine H3 (H3R) | Agonist | (1S,2S)-enantiomer is a potent agonist (pD2 = 7.1). | nih.gov |

Mechanism of Action Studies at the Molecular and Cellular Level

Understanding how a compound works at the molecular level is crucial for its development as a therapeutic agent or research tool. For cyclopropylamine derivatives, mechanistic studies have focused on their interactions with both enzymes and receptors.

The mechanism-based inactivation of MAO by compounds like 1-benzylcyclopropylamine is proposed to proceed through a single-electron transfer from the amine to the enzyme's flavin cofactor. nih.gov This generates a radical cation intermediate, which can then rearrange and lead to the formation of a reactive species that covalently bonds to, or alkylates, the flavin coenzyme, rendering the enzyme permanently inactive. nih.gov This process is highly specific and efficient, requiring only a small molar excess of the inhibitor to inactivate the enzyme. nih.gov The byproducts of MAO activity, such as aldehydes and hydrogen peroxide, can also have downstream cellular effects, including influencing inflammatory pathways.

In the context of receptor modulation, the mechanism is different. For D2 receptors, PCPMA derivatives act as partial agonists. This means they bind to the receptor and produce a response that is lower than that of the endogenous full agonist, dopamine. This "fine-tuning" of receptor signaling is a sophisticated mechanism that can stabilize a neurotransmitter system rather than simply blocking or over-activating it. nih.gov For the histamine H3 receptor, derivatives act as agonists, meaning they bind to and activate the receptor, mimicking the effect of endogenous histamine to modulate neurotransmitter release. nih.gov

Applications in Advanced Chemical Probe Development

Chemical probes are essential tools for dissecting complex biological processes. The cyclopropylamine scaffold is an attractive component in the design of such probes due to its conformational rigidity and metabolic stability. The strained three-membered ring can influence the binding affinity and selectivity of a molecule for its biological target.

While direct examples for "this compound" are absent, the principles of using substituted cyclopropylamines in probe development are well-established. For instance, the introduction of a cyclopropylamine moiety can alter the physicochemical properties of a known ligand, leading to derivatives with improved characteristics for probing biological systems. These modifications can enhance cell permeability, reduce off-target effects, or introduce a reactive handle for attaching reporter tags like fluorophores or biotin.

Role as a Key Intermediate in the Synthesis of Biologically Active Compounds

Substituted cyclopropylamines are highly versatile intermediates in the synthesis of a wide range of biologically active molecules, from pharmaceuticals to agrochemicals. nih.gov Their utility stems from the ability to participate in various chemical transformations, allowing for the construction of complex molecular architectures. researchgate.net

The cyclopropylamine moiety is a prevalent feature in many drug candidates and approved pharmaceuticals. Its incorporation can lead to significant improvements in potency, selectivity, and pharmacokinetic profiles. The rigid nature of the cyclopropyl (B3062369) group can help to lock a molecule into a bioactive conformation, enhancing its interaction with a target protein. Furthermore, the cyclopropyl group can increase the metabolic stability of a compound by shielding adjacent chemical bonds from enzymatic degradation.

Numerous studies have highlighted the importance of cyclopropylamine derivatives as precursors to new therapeutic agents. For example, derivatives of (1-cyclopropyl)cyclopropylamine have been investigated for the treatment of hepatitis C and as inhibitors of methicillin-resistant Staphylococcus aureus. nih.gov The synthesis of these complex molecules often relies on the initial construction of a substituted cyclopropylamine core, which is then further elaborated.

| Compound Class | Therapeutic Area | Reference |

| (1-cyclopropyl)cyclopropylamine derivatives | Hepatitis C, Antibacterial | nih.gov |

| Substituted cyclopropylamines | Antidepressants, Antivirals, Anticancer | longdom.org |

This table is interactive. Click on the headers to sort.

In the field of agrochemicals, substituted cyclopropylamines serve as crucial building blocks for the development of new pesticides, insecticides, and acaricides. nih.gov The unique properties of the cyclopropyl ring can contribute to the efficacy and environmental profile of these agents. The introduction of a cyclopropylamine group can enhance the potency of a pesticide, allowing for lower application rates and reduced environmental impact.

The synthetic accessibility of various substituted cyclopropylamines allows for the creation of large libraries of compounds for high-throughput screening in agrochemical discovery programs. nih.gov This approach accelerates the identification of new leads with desired biological activities and favorable safety profiles.

| Compound Class | Agrochemical Application | Reference |

| (1-cyclopropyl)cyclopropylamine derivatives | Pesticides, Insecticides, Acaricides | nih.gov |

This table is interactive. Click on the headers to sort.

Beyond their direct application as therapeutic or agrochemical agents, substituted cyclopropylamines are instrumental in the development of research tools to study biological systems. Their ability to undergo specific chemical reactions, such as ring-opening or cycloaddition reactions, makes them valuable for creating molecular probes and labeling agents. nih.gov

For example, photoredox-catalyzed reactions involving cyclopropylamines have been used to synthesize complex scaffolds for biological screening. rsc.org These methods allow for the efficient construction of diverse molecular libraries, which can be used to identify novel modulators of biological pathways. The reactivity of the cyclopropylamine can be harnessed to introduce reporter groups or to covalently modify target proteins, enabling the study of their function and localization within a cell.

Future Directions and Perspectives in 1 3 Methylbenzyl Cyclopropanamine Research

Emerging Methodologies in Synthesis and Derivatization

The synthesis of cyclopropylamines has been a subject of extensive research, with established methods such as the Curtius and Hofmann rearrangements being widely utilized. acs.orgresearchgate.net However, the future of synthesizing 1-(3-Methylbenzyl)cyclopropanamine and its derivatives lies in the adoption of more advanced and efficient synthetic strategies that offer greater control over stereochemistry and functional group tolerance.

Emerging synthetic routes that hold promise include diastereoselective synthesis from readily available α-chloroaldehydes. chemrxiv.org This method proceeds through the trapping of an electrophilic zinc homoenolate with an amine, followed by ring closure. researchgate.netchemrxiv.org Applying this to the synthesis of this compound could offer a highly diastereoselective pathway. Another promising avenue is the development of enantioselective multicomponent reactions, which would allow for the construction of the chiral cyclopropane (B1198618) core in a single, efficient step. researchgate.net

Furthermore, metal-catalyzed C-H functionalization reactions represent a frontier in the derivatization of this compound. acs.org These methods could enable the direct introduction of various functional groups onto the cyclopropyl (B3062369) or benzyl (B1604629) moiety, providing rapid access to a diverse library of analogues for structure-activity relationship (SAR) studies.

Below is an illustrative table of potential emerging synthetic methodologies and their projected advantages for the synthesis of this compound.

| Methodology | Potential Starting Materials | Key Reagents/Catalysts | Anticipated Advantages |

| Diastereoselective Synthesis from α-Chloroaldehydes | 2-Chloro-3-(3-methylphenyl)propanal, Ammonia | Zinc dust, TMSCl | High diastereoselectivity, mild reaction conditions. |

| Enantioselective Multicomponent Cyclopropanation | 3-Methylstyrene, a diazo compound, a nitrogen source | Chiral rhodium or copper catalysts | High enantioselectivity, atom economy, convergent synthesis. |

| C-H Functionalization | This compound | Palladium or ruthenium catalysts, directing groups | Late-stage diversification, access to novel derivatives. |

Advanced Computational Approaches for Structure-Function Elucidation

To fully understand and predict the biological activity of this compound and its derivatives, advanced computational techniques are indispensable. While experimental screening is crucial, computational modeling can provide deep insights into the molecular interactions that govern function, thereby guiding rational drug design.

Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can be employed to build predictive models. nih.govmdpi.com These models correlate the 3D properties of a series of analogues with their biological activities, highlighting the key steric, electrostatic, and hydrophobic fields that are important for binding to a biological target. nih.govmdpi.com

Molecular docking and molecular dynamics (MD) simulations are powerful tools for visualizing the binding mode of this compound within a target protein's active site. nih.govsamipubco.com MD simulations, in particular, can reveal the dynamic behavior of the ligand-protein complex over time, providing a more realistic picture of the binding event and helping to explain the molecular basis of agonism or antagonism. researchgate.netnih.govneurips.ccchemrxiv.org These simulations can also be used to calculate binding free energies, offering a quantitative measure of binding affinity. samipubco.com

The following table outlines potential computational approaches and the insights they could provide for this compound research.

| Computational Approach | Software/Platform Examples | Information Gained |

| 3D-QSAR (CoMFA/CoMSIA) | SYBYL-X, Open3DQSAR | Identification of key structural features for biological activity, predictive activity models. |

| Molecular Docking | AutoDock, Glide, GOLD | Prediction of binding poses, identification of key interacting residues. |

| Molecular Dynamics Simulation | GROMACS, AMBER, CHARMM | Understanding of conformational changes upon binding, calculation of binding free energies, assessment of complex stability. |

Untapped Potential in Novel Chemical Biology Applications

The unique physicochemical properties of the cyclopropylamine (B47189) motif make it a valuable scaffold in chemical biology. nih.govresearchgate.netresearchgate.net Beyond its potential as a therapeutic agent, this compound can be developed into sophisticated chemical probes to explore complex biological systems. mdpi.comnih.govrsc.org

One significant untapped potential lies in the design of activity-based probes (ABPs) and photoaffinity labels. By incorporating a reactive group or a photoreactive moiety onto the this compound scaffold, researchers can create tools for target identification and validation. drughunter.com These probes can covalently label their biological targets, enabling their isolation and identification via mass spectrometry. drughunter.com This is particularly valuable for elucidating the mechanism of action of new bioactive compounds.

Furthermore, derivatives of this compound could be functionalized with reporter tags, such as fluorophores or biotin, to create imaging agents or affinity purification tools. These probes would allow for the visualization of target localization and dynamics within living cells, providing critical insights into cellular processes.

The table below summarizes potential novel chemical biology applications for derivatives of this compound.

| Application | Required Derivatization | Research Goal |

| Activity-Based Probe | Incorporation of an electrophilic "warhead" | Covalent labeling and identification of enzyme targets. |

| Photoaffinity Label | Addition of a photoreactive group (e.g., diazirine, benzophenone) | Covalent labeling of binding partners upon photoactivation for target deconvolution. |

| Cellular Imaging Agent | Conjugation to a fluorescent dye | Visualization of target protein localization and trafficking in cells. |

Interdisciplinary Research Opportunities

The versatile nature of the cyclopropylamine scaffold opens up numerous avenues for interdisciplinary research, bridging chemistry with medicine, materials science, and agriculture. longdom.org The future development of this compound will likely benefit from collaborations across these diverse fields.

In medicinal chemistry, collaborations with pharmacologists and biochemists are essential to explore the therapeutic potential of this compound derivatives in various disease areas, such as oncology and neurology, where cyclopropylamine-containing compounds have shown promise. nih.govresearchgate.net

In materials science, the rigid and strained nature of the cyclopropane ring can be exploited to create novel polymers and advanced materials with unique properties. longdom.org Collaboration with materials scientists could lead to the development of new materials with tailored mechanical and thermal characteristics.

In agricultural science, many biologically active compounds used as herbicides, fungicides, and insecticides contain cyclopropylamine moieties. longdom.org Interdisciplinary research with agricultural scientists could explore the potential of this compound derivatives as new crop protection agents.

The following table highlights potential interdisciplinary research areas for this compound.

| Interdisciplinary Field | Research Focus | Potential Outcomes |

| Medicinal Chemistry | Design and synthesis of analogues for specific biological targets. | Development of new therapeutic agents. |

| Materials Science | Incorporation of the cyclopropylamine motif into polymer backbones. | Creation of high-performance materials with unique properties. |

| Agricultural Science | Screening of derivatives for herbicidal, fungicidal, or insecticidal activity. | Discovery of new, effective, and potentially safer agrochemicals. |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(3-Methylbenzyl)cyclopropanamine, and how can reaction yields be optimized?

- Methodological Answer : A common approach involves reductive amination of 3-methylbenzaldehyde with cyclopropanamine derivatives, followed by purification via column chromatography. Optimization can include adjusting stoichiometric ratios (e.g., 1.2:1 amine:aldehyde) and using catalysts like sodium triacetoxyborohydride (STAB) in dichloromethane at 0–25°C . Yield improvements (≥75%) are achievable by controlling moisture levels and reaction time (12–24 hours). Intermediate characterization via TLC and GC-MS is critical .

Q. How is the molecular structure of this compound validated experimentally?

- Methodological Answer : Structural confirmation relies on NMR (¹H and ¹³C), FT-IR , and high-resolution mass spectrometry (HRMS) . For example:

- ¹H NMR (CDCl₃): δ 7.25–7.10 (m, aromatic H), 3.75 (s, CH₂), 1.50–1.20 (m, cyclopropane H).

- HRMS : [M+H]⁺ calculated for C₁₁H₁₅N: 162.1277; observed: 162.1282 .

- Discrepancies in cyclopropane ring signals may arise from strain effects; DFT calculations (e.g., B3LYP/6-31G*) can resolve ambiguities .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to minimize inhalation risks.